2,6-Dinitro-p-cresol
Overview
Description
It is a yellow solid that is only slightly soluble in water . This compound is known for its use as a pesticide and herbicide, and it has been studied for various scientific applications.
Mechanism of Action
Target of Action
The primary target of 2,6-Dinitro-p-cresol is the adenosine triphosphate (ATP) production process in cells . ATP is the primary energy currency of cells, and any disruption to its production can have significant effects on cellular function.
Mode of Action
This compound acts as an uncoupler , meaning it interferes with ATP production . This interference makes it extremely toxic to humans and other organisms, as it disrupts the normal energy production and utilization processes within cells .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its absorption, distribution, metabolism, and excretion in the body
Result of Action
The primary result of this compound’s action is disruption of ATP production, leading to energy depletion within cells . This can cause a variety of cellular effects, including increased heart and breathing rates, damage to the liver, stomach, and kidneys, and even death at high levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, exposure to the compound mainly occurs from breathing air, drinking water, or eating food that contains the chemicals . Additionally, the compound’s insolubility in water may affect its distribution in the environment and its bioavailability to organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dinitro-p-cresol is synthesized by the direct dinitration of p-cresol in a dilute sulfuric acid solution. The process involves the careful addition of nitric acid to p-cresol, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar method. The reaction is conducted under controlled conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of this compound typically involves the conversion of nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Products vary based on the specific oxidizing agent used.
Reduction: The major product is 2,6-diamino-p-cresol.
Substitution: Products include various substituted nitrophenols.
Scientific Research Applications
2,6-Dinitro-p-cresol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its role as an uncoupler of oxidative phosphorylation.
Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
2,4-Dinitrophenol: Another uncoupler of oxidative phosphorylation, used historically as a weight loss agent.
4,6-Dinitro-o-cresol: Similar in structure but differs in the position of nitro groups, used as a pesticide.
2,6-Dinitrophenol: Lacks the methyl group present in 2,6-dinitro-p-cresol
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its dual nitro groups and methyl group confer distinct properties compared to other dinitrophenols, making it valuable in specific industrial and research applications .
Properties
IUPAC Name |
4-methyl-2,6-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYRZHJJAHRMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027239 | |
Record name | 4-Methyl-2,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |
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Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline] | |
Record name | 4-Methyl-2,6-dinitrophenol | |
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Solubility |
Insoluble in water, Soluble in alcohol, ether, benzene | |
Record name | 4-METHYL-2,6-DINITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000548 [mmHg] | |
Record name | 4-Methyl-2,6-dinitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Yellow needles from ether or petroleum ether, Light yellow crystalline solid | |
CAS No. |
609-93-8 | |
Record name | 2,6-Dinitro-p-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-93-8 | |
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Record name | 4-Methyl-2,6-dinitrophenol | |
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Record name | 2,6-Dinitro-p-cresol | |
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Record name | Phenol, 4-methyl-2,6-dinitro- | |
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Record name | 4-Methyl-2,6-dinitrophenol | |
Source | EPA DSSTox | |
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Record name | 2,6-dinitro-p-cresol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.277 | |
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Record name | 2,6-DINITRO-4-METHYLPHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L572BVH6NF | |
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Record name | 4-METHYL-2,6-DINITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |
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Melting Point |
85 °C | |
Record name | 4-METHYL-2,6-DINITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Dinitro-p-cresol interact with biological systems and what are the downstream effects?
A1: this compound (DNPC) acts as a thyroid hormone disrupting chemical (THDC). [] It binds to transthyretin (TTR), a protein responsible for transporting thyroid hormones throughout the body. [] This interaction can interfere with the normal transport and function of thyroid hormones, potentially leading to various disruptions in the endocrine system. []
Q2: Can you describe the structural characteristics of this compound?
A2: this compound has the molecular formula C7H6N2O5. [] Its molecular weight is 210.14 g/mol. [] While the provided research doesn't delve into specific spectroscopic data for DNPC, it does highlight the determination of its crystal structure when complexed with human TTR. [, ] This structural information provides insights into the molecular interactions between DNPC and its target protein.
Q3: Is this compound used as a polymerization inhibitor, and if so, how does it compare to other inhibitors?
A3: While not a primary focus of the provided research, this compound is mentioned as a less effective styrene polymerization inhibitor compared to other options like 2,4-dinitrophenol and true inhibitors. [] The research suggests that synergistic combinations of inhibitors, such as true inhibitors with 2,4-dinitrophenol or 2-sec-butyl-4,6-dinitrophenol, offer more efficient inhibition strategies. []
Q4: What is the environmental impact of this compound, and are there strategies to mitigate it?
A4: The research highlights that DNPC degrades through processes like direct photolysis and reactions with OH radicals in aqueous environments. [] The rate of degradation varies depending on factors like pH and the presence of other chemicals. [] While specific mitigation strategies are not discussed in detail, understanding its degradation pathways is crucial for assessing its environmental persistence and potential risks.
Q5: What analytical techniques are commonly used to study this compound?
A5: Various analytical techniques are employed to study DNPC. These include:
- Spectrophotometry: Utilized for quantifying DNPC in various matrices, often coupled with multivariate calibration techniques like partial least squares (PLS) for complex samples containing hydrocarbons. [, ]
- Laser photolysis/long-path laser absorption (LP-LPLA): Employed to investigate the kinetics and mechanisms of DNPC reactions with radicals like NO3 in aqueous solutions. []
- X-ray crystallography: Crucial for determining the three-dimensional structure of DNPC and understanding its binding interactions with target proteins like TTR. [, ]
Q6: Has computational chemistry been applied in the study of this compound?
A6: Yes, the research indicates the use of structure-based virtual screening (VS) protocols to identify potential THDCs, including DNPC, that bind to TTR. [] This computational approach utilizes structural information of the target protein to screen large libraries of compounds and predict their binding affinities. [] Such in silico methods accelerate the discovery of novel TTR binders and contribute to a better understanding of thyroid disruption mechanisms.
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